Product packaging for Oxotin;palladium(Cat. No.:CAS No. 223105-26-8)

Oxotin;palladium

Cat. No.: B14240233
CAS No.: 223105-26-8
M. Wt: 241.13 g/mol
InChI Key: PMQBJDLCJMNTMI-UHFFFAOYSA-N
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Description

Oxotin;palladium is a chemical compound with the molecular formula H₂OPdSn and a molecular weight of 243.136 g/mol . This reagent integrates a palladium metal center, which is recognized for its exceptional catalytic properties across diverse chemical transformations . Palladium-based catalysts are fundamental in modern organic synthesis, enabling key carbon-carbon bond forming reactions such as the Heck and Suzuki coupling reactions, which are pivotal in pharmaceutical and materials research . Beyond synthetic chemistry, palladium nanoparticles and complexes are extensively investigated for applications in hydrogen sensing and storage, as well as in environmental remediation, for instance, in the catalytic oxidation of organic pollutants like dyes . The specific structure of this compound suggests its potential utility in developing advanced catalytic systems and functional materials. Researchers value this compound for exploring new pathways in catalysis and materials science. This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula OPdSn B14240233 Oxotin;palladium CAS No. 223105-26-8

Properties

CAS No.

223105-26-8

Molecular Formula

OPdSn

Molecular Weight

241.13 g/mol

IUPAC Name

oxotin;palladium

InChI

InChI=1S/O.Pd.Sn

InChI Key

PMQBJDLCJMNTMI-UHFFFAOYSA-N

Canonical SMILES

O=[Sn].[Pd]

Origin of Product

United States

Theoretical and Computational Investigations of Oxotin;palladium Chemistry

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of the palladium and tin species that participate in the catalytic cycle. These methods provide detailed information on the electronic structure, the nature of chemical bonds, and the relative stabilities of various intermediates, which are critical for deciphering the reaction's progress.

Density Functional Theory (DFT) Calculations for Stability, Reactivity, and Electronic Properties

Density Functional Theory (DFT) has become the workhorse for computational investigations of palladium-catalyzed reactions due to its favorable balance of accuracy and computational cost. acs.org It is extensively used to explore the potential energy surfaces of complex catalytic cycles, providing insights into the stability of intermediates, the energetics of reaction pathways, and the electronic factors that control reactivity. acs.orgresearchgate.net

DFT calculations have been instrumental in studying the Stille cross-coupling reaction. rsc.org For instance, DFT studies have been employed to investigate the influence of different ligands and leaving groups on the transmetalation step, which is often rate-determining. researchgate.netwhiterose.ac.uk Calculations have shown that more electron-donating phosphine (B1218219) ligands can significantly increase the activation barriers for transmetalation. researchgate.net The nature of the halide in the R-X electrophile also impacts the reaction energetics, with activation barriers for transmetalation typically increasing in the order Cl < Br < I. researchgate.net

Natural Bond Orbital (NBO) analysis, often paired with DFT, helps to elucidate the nature of bonding and charge transfer between the palladium center and its ligands. ajol.info This analysis can quantify the strength of ligand-to-metal charge donation, revealing how different ligands modulate the electronic properties and, consequently, the reactivity of the palladium complex. ajol.info DFT has also been used to model the influence of solvent, showing that coordinating solvents can play a crucial role by stabilizing key intermediates and transition states, thereby altering reaction pathways. researchgate.net For example, a coordinating solvent can assist in the isomerization of a cis-complex to a trans-complex, which may be more reactive in the subsequent transmetalation step. researchgate.net

Table 1: DFT-Calculated Parameters for Key Steps in Palladium-Tin Reactions
Reaction StepSystem StudiedComputational MethodKey FindingReference
TransmetalationvinylSn(CH₃)₃ + Pd(PH₃)₂(Ar)(X)DFT (B3LYP)Activation barrier increases with halide X = Cl < Br < I. researchgate.net
TransmetalationvinylSn(CH₃)₃ + Pd(PMe₃)₂(Ar)(X)DFT (B3LYP)Electron-donating phosphines (PMe₃ vs. PH₃) increase the activation barrier. researchgate.net
Isomerizationcis-Pd(PMe₃)₂(vinyl)BrDFTA donating solvent (DMF) can facilitate isomerization to a more reactive trans-complex via a pentacoordinate intermediate. researchgate.net
Oxidative AdditionChloromethylnaphthalene + Pd(PH₃)₂DFT (B3LYP)The monophosphine complex [Pd(PH₃)] is catalytically more active than the bisphosphine complex. acs.org

High-Level Ab Initio Calculations (CASSCF/NEVPT2, MP2, CCSD(T)) for Complex Reaction Pathways

While DFT is widely used, high-level ab initio methods are often employed to benchmark DFT results and to study systems where electron correlation effects are particularly strong or where DFT functionals may be unreliable. ua.edursc.org Methods like Møller-Plesset perturbation theory (MP2), Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), and Complete Active Space Self-Consistent Field (CASSCF) followed by second-order N-electron valence state perturbation theory (NEVPT2) provide more accurate energetic and electronic structure descriptions, albeit at a much higher computational expense. ua.edursc.orgcolab.ws

These high-level calculations are particularly valuable for obtaining reliable bond energies and reaction barriers for elementary steps like oxidative addition and reductive elimination. ua.edupsu.edu For example, CCSD(T) calculations extrapolated to the complete basis set limit have been used to provide benchmark values for palladium-phosphine (Pd-PH₃) bond energies, which are crucial for understanding ligand dissociation—a key step in many catalytic cycles. ua.edu Such benchmark studies have also been performed for the oxidative addition of C-H, C-C, and C-Cl bonds to a palladium atom, providing a "gold standard" against which the performance of various DFT functionals can be judged. psu.eduacs.org

Comparative studies have shown that while DFT methods like B3LYP can provide results consistent with MP2 and CCSD(T) for some reaction steps, they may differ for others, such as oxidative addition. rsc.org This highlights the importance of benchmarking with higher-level theory to ensure the qualitative and quantitative accuracy of the computed reaction mechanisms. rsc.orgacs.org

Table 2: Comparison of Activation Barriers (kcal/mol) from Different Computational Methods
Reaction StepSystemB3LYPMP2CCSD(T)Reference
Oxidative Addition of HS-CNPd(PH₃)₂Competitive mono- and bisphosphine pathwaysBisphosphine pathway preferredBisphosphine pathway preferred rsc.org
Oxidative Addition of C-ClPd + CH₃Cl1.6 (overestimation vs. benchmark)-3.8 (benchmark value) acs.org
Oxidative Addition of C-CPd + C₂H₆--19.4 (benchmark value) psu.edu

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of catalytic reactions. By locating all relevant intermediates and transition states on a potential energy surface, a complete map of the reaction can be constructed, revealing the most likely pathway and identifying the rate-determining step. acs.org

Computational Mapping of Reaction Pathways for Palladium-Catalyzed Processes

The general mechanism for the Stille reaction is understood to involve three primary stages: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org Computational studies using DFT have mapped the entire catalytic cycle, providing detailed structures and energies for each step. researchgate.netacs.org

Investigation of Oxidative Addition and Reductive Elimination Steps

While transmetalation is often rate-limiting in Stille coupling, oxidative addition and reductive elimination are fundamental steps in a vast array of palladium-catalyzed reactions and have been studied extensively by computational means.

Oxidative Addition: Theoretical studies have shown that the mechanism of oxidative addition can be influenced by the ligands on the palladium center. acs.org For example, calculations on the oxidative addition of aryl halides have indicated that a coordinatively unsaturated, monoligated species like [PdL] can be more active than the corresponding bisligated [PdL₂] complex. acs.org The nature of the substrate also plays a critical role. In studies of Pd-catalyzed amination, it was found that for aryl bromides, ligand dissociation from the Pd(0) complex was the rate-limiting step, whereas for the less reactive aryl chlorides, the C-Cl bond cleavage itself was rate-limiting. ua.edu

Reductive Elimination: This final step regenerates the catalyst and forms the desired product. Computational studies have explored the polytopal rearrangements that often precede C-C bond formation. researchgate.net For reductive elimination to occur, the two organic groups on the palladium center must typically be in a cis orientation. libretexts.org DFT calculations have mapped the isomerization pathways from the more stable trans-diorganopalladium(II) intermediate to the reactive cis-isomer, showing how subsequent reductive elimination leads to product formation from a three-coordinate, T-shaped palladium complex. researchgate.net

Studies on Ligand Effects on Palladium-Tin Reactivity and Selectivity

Ligands are not mere spectators; they play a decisive role in tuning the catalytic activity and selectivity of the palladium center. Computational studies have provided profound insights into how the steric and electronic properties of ligands, particularly phosphines, govern the outcome of palladium-catalyzed reactions involving tin. ikm.org.my

DFT calculations have quantified the electronic effects of ligands, demonstrating that strongly electron-donating ligands can increase the electron density on the palladium atom. researchgate.net This increased electron density generally facilitates the oxidative addition step but can hinder the subsequent transmetalation and reductive elimination steps. researchgate.net Conversely, sterically bulky ligands can promote the dissociation of a ligand to generate a highly reactive, low-coordinate palladium species, which can accelerate certain steps of the catalytic cycle. acs.org The interplay between these steric and electronic factors is complex, and computational modeling is essential for deconvoluting their effects and enabling the rational design of ligands for improved catalytic performance. rsc.org For example, computational analysis of the Stille coupling has shown that arsines can lead to lower activation energies for the catalytic cycle compared to phosphines, consistent with experimental observations. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the intricate and dynamic interactions between palladium and tin-based compounds at the atomic level. dovepress.comnih.gov This method models the movement of atoms and molecules over time by numerically solving Newton's equations of motion, providing deep insights into the intermolecular forces that govern the system's behavior. In the context of palladium-tin systems, MD simulations are instrumental in understanding the stability, dynamics, and interaction mechanisms at the interface between palladium surfaces or nanoparticles and various tin species, such as tin oxides (representing "oxotin").

The primary goal of these simulations is to characterize the non-covalent interactions, including van der Waals forces and electrostatic interactions, which dictate how a tin oxide support or promoter interacts with a catalytically active palladium particle. nih.gov The simulations can reveal the preferred orientation of molecules, the formation of interfacial layers, and the structural rearrangements that occur at the junction of the two materials. By analyzing the trajectories of the atoms, researchers can calculate key physical quantities like the radial distribution function, interaction energies, and diffusion coefficients, which together paint a comprehensive picture of the intermolecular landscape.

Setting up an MD simulation for a palladium-tin oxide system involves defining a simulation box containing a palladium cluster or slab and the tin oxide substrate. The interactions between atoms are described by a set of mathematical functions and parameters known as a force field. The accuracy of the simulation is highly dependent on the quality of these force fields, which must correctly represent the metallic bonding in palladium, the ionic and covalent character of tin oxide, and the non-bonded interactions between them. The system is then typically simulated for a duration of nanoseconds to microseconds to observe the evolution of the intermolecular interactions under specific temperature and pressure conditions.

Table 1: Representative Parameters for a Molecular Dynamics Simulation of a Pd-SnO₂ Interface This table presents hypothetical yet typical parameters for conducting an MD simulation to study the intermolecular interactions between a palladium cluster and a tin(IV) oxide surface.

Simulation ParameterTypical Value / Description
System CompositionOne Palladium (Pd) nanoparticle (e.g., 5 nm diameter) on a Tin(IV) Oxide (SnO₂) slab (e.g., 10x10x3 nm)
Force FieldCombination of Embedded Atom Method (EAM) for Pd-Pd interactions and a classical force field (e.g., ClayFF or Universal Force Field) for SnO₂ and Pd-SnO₂ interactions
EnsembleNVT (Canonical) followed by NPT (Isothermal-Isobaric)
Temperature298 K - 773 K (depending on the target application, e.g., catalysis)
Pressure1 atm
Simulation Time100 ns - 1 µs
Time Step1.0 fs
Analyzed PropertiesInteraction Energy, Radial Distribution Function (RDF), Mean Squared Displacement (MSD), Hydrogen Bond Analysis (if hydroxylated surface)

Computational Design and Prediction of Novel Palladium-Tin Structures

Computational design, predominantly driven by Density Functional Theory (DFT) calculations, has emerged as a crucial tool for the rational design and prediction of novel palladium-tin materials with tailored properties. wwu.edu This approach allows scientists to investigate the electronic structure and thermodynamic stability of hypothetical alloys and surface structures before their experimental synthesis, accelerating the discovery of new functional materials. nih.govstanford.edu By systematically modifying the composition and atomic arrangement, researchers can fine-tune the material's properties for specific applications, such as catalysis and hydrogen storage. stanford.eduresearchgate.net

One prominent area of research is the design of single-atom alloys (SAAs), where individual tin atoms are embedded into a palladium host matrix (or vice-versa). DFT calculations can predict the most stable configurations of these dopant atoms and how they alter the electronic properties of the host metal. For instance, studies have shown that introducing tin into a palladium surface modifies the d-band center of the palladium atoms. nih.gov According to d-band theory, a downward shift of the d-band center typically leads to weaker binding of adsorbates like carbon monoxide, which can be advantageous in catalytic reactions where CO poisoning is a problem. nih.gov

Theory-guided design has been successfully applied to create novel Pd-Sn catalysts for reactions like the electrochemical reduction of CO₂. stanford.edu DFT calculations can predict the reaction energetics for different intermediates on various alloy surfaces, suggesting that specific Cu-Sn alloys, for example, can suppress competing reactions like hydrogen evolution and favor the production of formate (B1220265). stanford.edu Similarly, computational screening can identify promising Pd-Sn alloy compositions for hydrogen storage applications by calculating hydrogen adsorption energies and predicting the temperatures required for hydrogen release. researchgate.net These theoretical predictions provide a roadmap for experimentalists to synthesize and test the most promising candidates, significantly reducing the trial-and-error component of materials discovery.

Table 2: Properties of Computationally Designed Palladium-Tin Alloy Structures This table summarizes predicted properties for representative, computationally designed Pd-Sn systems based on findings from theoretical studies.

SystemComputational MethodPredicted Key PropertyPotential ApplicationReference Finding
Single Sn atoms in PdAg surfaceDensity Functional Theory (DFT)Downshift of Pd d-band center, weaker CO binding energyCatalysis (CO-tolerant catalysts)Modifies the electronic structure and chemical reactivity of Pd sites. nih.gov
CuSn₃ AlloyDensity Functional Theory (DFT)Suppressed hydrogen evolution and CO production, favoring formate generationCO₂ ElectroreductionThermodynamic analysis suggests high formate selectivity. stanford.edu
Pd(110) surface modified with SnDensity Functional Theory (DFT)Tuned hydrogen adsorption energy and release temperatureHydrogen StorageAlloying can optimize materials for hydrogen fuel cell applications. researchgate.net
Pd-Sn Bimetallic ComplexesNatural Localized Molecular Orbital (NLMO) CalculationsInsight into the nature and strength of the direct Sn-Pd chemical bondFundamental Organometallic ChemistryProvides understanding of bonding in heterobimetallic compounds. acs.orgnih.gov

Catalytic Applications of Palladium Tin Systems with Oxo Components

Hydrogenation and Hydrodechlorination Processes

Bimetallic palladium-tin catalysts, often supported on materials like activated carbon or alumina (B75360), exhibit unique properties for hydrogenation and hydrodechlorination reactions. The addition of tin modifies the electronic properties and surface geometry of the palladium catalyst, leading to improved selectivity and activity.

In hydrogenation reactions, controlling selectivity is crucial, especially when multiple reducible functional groups are present. Bimetallic Pd-Sn catalysts are particularly effective for the selective hydrogenation of α,β-unsaturated aldehydes and carboxylic acids to their corresponding unsaturated or saturated alcohols.

The addition of tin to palladium can suppress the undesirable decarbonylation of aldehydes and promote the hydrogenation of the carbonyl group. In the hydrogenation of fatty acids, the formation of bimetallic Pd-Sn alloy phases (e.g., Pd₃Sn, Pd₃Sn₂) is believed to play a key role in achieving high selectivity towards the desired fatty alcohols. The table below summarizes findings from studies on selective hydrogenation using Pd-Sn catalysts.

SubstrateCatalyst SystemConditionsMajor ProductConversion/YieldRef
Stearic Acid5 wt% Pd-Sn(1.5)/C240°C, 3.0 MPa H₂, 13 h1-Octadecanol100% conv., 73.1% yield[8 from 1st search]
Hexa-1,5-dienePd-Sn/Al₂O₃Liquid PhaseHexenesHigh Selectivity ufba.br
PhenylacetyleneNi-Al-Sn (skeletal)P(atm), Ethanol (B145695)StyreneHigh Selectivity chimicatechnoacta.ru
α,β-Unsaturated AldehydPt-Sn/SiO₂Liquid PhaseUnsaturated Alcohol96-98% Selectivity[15 from 1st search]

Catalytic hydrodechlorination (HDC) is a promising technology for detoxifying water contaminated with chlorinated organic pollutants, such as chlorophenols (CPs). rsc.orgrsc.orgcncb.ac.cn These compounds are toxic and persistent in the environment. HDC reactions use a catalyst to replace chlorine atoms with hydrogen, converting the pollutants into less harmful substances like phenol, which can then be further hydrogenated to cyclohexanone (B45756) or cyclohexanol. rsc.org

Palladium is a highly active metal for HDC. rsc.org When tin is added to create a bimetallic Pd-Sn catalyst, the catalytic performance can be significantly enhanced. Studies on the HDC of 4-chlorophenol (B41353) (4-CP) using Pd-Sn catalysts supported on activated carbon (AC) have shown that the addition of tin, up to a certain molar ratio, improves the dispersion of palladium particles and increases the catalytic activity. rsc.orgrsc.org However, an excessive amount of tin can inhibit the reaction. rsc.org

The table below presents data on the performance of various Pd-Sn/AC catalysts for the hydrodechlorination of 4-chlorophenol.

Catalyst (Sn/Pd molar ratio)SupportSubstrateTime for Complete HDC (min)Primary Product SelectivityRef
Pd onlyActivated Carbon4-Chlorophenol~75Phenol, Cyclohexanone rsc.org
SP-0.1/1Activated Carbon4-Chlorophenol< 30High Cyclohexanone Selectivity rsc.org
SP-0.3/1Activated Carbon4-Chlorophenol< 30High Cyclohexanone Selectivity rsc.org
SP-0.5/1Activated Carbon4-Chlorophenol75Intermediate Selectivity rsc.org
SP-1/1Activated Carbon4-Chlorophenol75High Phenol Selectivity rsc.org

Selective Hydrogenation using Palladium-Tin Bimetallic Catalysts

Oxidation Catalysis

Palladium-tin catalysts demonstrate notable efficacy in various oxidation reactions, from the conversion of carbon monoxide to the degradation of complex organic pollutants. The interaction between palladium and tin oxide is often key to this enhanced catalytic activity.

CO Oxidation over Palladium-Tin Oxide Supported Catalysts

Palladium-tin oxide (Pd-SnO₂) catalysts are recognized for their heightened activity in the oxidation of carbon monoxide (CO), a critical reaction for pollution control. rsc.org These catalysts are markedly more active for CO oxidation than catalysts based on palladium supported on silica (B1680970) (Pd/SiO₂) or tin oxide (SnO₂) alone. rsc.orgmdpi.com The enhanced performance is attributed to a phenomenon known as spillover catalysis, where the presence of palladium induces catalytic activity on the tin oxide surface. rsc.org

Research indicates that the support material plays a crucial role in the catalytic activity of palladium-supported systems. For CO oxidation, reducible supports like tin oxide (SnO₂) lead to higher activity at lower temperatures compared to non-reducible supports such as alumina (Al₂O₃) and silica (SiO₂). mdpi.comnih.gov The superior performance of Pd/SnO₂ is linked to the spillover of reactants like CO and O₂ from the palladium metal to the tin oxide support. mdpi.com While platinum-palladium (Pt-Pd) bimetallic catalysts have also been studied for ambient temperature CO oxidation, the addition of tin oxide to these systems as a support component can further increase catalytic activity. mdpi.comcardiff.ac.uk The surface area of the support can be a limiting factor, as SnO₂ generally has a low surface area, which can lead to poor metal dispersion. mdpi.com To counteract this, high-surface-area materials like alumina are sometimes used in conjunction with tin oxide to create mixed supports. mdpi.comresearchgate.net

Table 1: Comparative CO Conversion of Palladium Catalysts on Different Supports
CatalystT₅₀ (Temperature for 50% Conversion)Reference
Pd/CeO₂45 °C nih.gov
Pd/ZrO₂165 °C nih.gov
Pd/TiO₂185 °C nih.gov
Pd/Al₂O₃205 °C nih.gov
Pd/SiO₂255 °C nih.gov

Selective Hydroxylation and Olefin Upgrading

Palladium-tin catalysts are instrumental in reactions involving selective hydrogenation and oxidation, which are core to selective hydroxylation and the upgrading of olefins. A key development in this area is the use of Pd-Sn catalysts for the direct synthesis of hydrogen peroxide (H₂O₂) from hydrogen (H₂) and oxygen (O₂). nih.gov This is a significant advancement as H₂O₂ is a primary agent for hydroxylation reactions. The addition of tin to palladium catalysts, followed by specific heat treatments, can suppress the subsequent hydrogenation and decomposition of H₂O₂, leading to selectivities greater than 95%. nih.gov This high selectivity is attributed to the formation of a tin oxide surface layer that encapsulates smaller palladium particles while leaving larger palladium-tin alloy particles exposed. nih.gov

A comparative study between palladium-gold (Pd-Au) and palladium-tin (Pd-Sn) catalysts for direct H₂O₂ synthesis found that while both tin and gold enhance performance, a larger amount of tin was needed to match the activity of gold-containing catalysts. rsc.org However, the optimal Pd-Sn catalyst achieved superior H₂O₂ selectivities compared to its Pd-Au counterpart. rsc.org

In the context of olefin upgrading, palladium-based catalysts are widely used for selective hydrogenation processes, such as the removal of dienes from olefin streams. clariant.com Specific Pd-Sn catalysts have been developed for the selective hydrogenation of diolefinic hydrocarbons to alpha-olefinic hydrocarbons, demonstrating high efficiency and selectivity. google.com The versatility of palladium catalysts allows for fine-tuning of reaction conditions to achieve excellent stereo- and regiospecificity in various transformations, including the monohydrogenation of polyolefins. sigmaaldrich.com

Degradation of Organic Dyes

Palladium-based catalysts, often in nanoparticle form, have proven to be highly effective in the degradation of persistent organic dyes found in industrial wastewater. lucp.net The catalytic process typically involves the reduction of dyes in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or oxidation using agents such as hydrogen peroxide. researchgate.netmdpi.com

Heterogeneous palladium catalysts are particularly advantageous due to their high activity and ease of recovery and recycling. lucp.net For instance, palladium nanoparticles supported on materials like magnetic reduced graphene oxide or zirconia have shown excellent catalytic activity in degrading dyes such as Methylene Blue (MB), Methyl Orange (MO), Crystal Violet (CV), Methyl Red (MR), and Rhodamine-B. researchgate.netmdpi.com The degradation kinetics often follow a pseudo-first-order model. mdpi.com

The support material can significantly influence the catalyst's performance. Palladium nanoparticles anchored on γ-alumina (γ-Al₂O₃) have been used as photocatalysts to degrade various organic dyes under UV light, with palladium (Pd-γ-Al₂O₃) showing better performance than palladium oxide (PdO-γ-Al₂O₃). researchgate.net Similarly, composites of titanium carbide MXene decorated with palladium nanoparticles have been explored for the photocatalytic degradation of Methylene Blue and Rhodamine-B. acs.org

Table 2: Catalytic Degradation of Various Organic Dyes using Palladium-Based Catalysts
CatalystDye DegradedKey FindingReference
PdNPs on Magnetic Reduced Graphene OxideMethylene Blue, Methyl Orange, Crystal Violet, Methyl RedExcellent catalytic activity with high reduction rates in the presence of NaBH₄. researchgate.net
Polyaniline anchored Palladium (PANI-Pd)Methylene Blue (cationic), Methyl Orange (anionic)Highly active for reductive degradation of both dye types; catalyst is easily recoverable. lucp.net
Pd/ZrO₂Rhodamine-BGood catalytic activity for dye degradation at 333 K in the presence of H₂O₂. mdpi.com
Pd-γ-Al₂O₃ NPsBromocresol Green, Bromothymol Blue, Methylene Blue, Methyl OrangeShowed better photocatalytic performance than PdO-γ-Al₂O₃ NPs, with 100% degradation of Bromocresol Green. researchgate.net

Electrocatalysis and Electroless Plating

The application of palladium-tin systems extends robustly into the fields of electrocatalysis and electroless plating, where they are crucial for processes ranging from metal deposition on non-conductive surfaces to the environmental remediation of water.

Application of Palladium-Tin Catalysts in Electroless Plating

Palladium-tin catalysts are almost universally used to activate non-conductive (dielectric) surfaces for electroless plating, a process essential in the manufacturing of printed circuit boards and for applying decorative or functional coatings on plastics. matthey.com The most common method involves treating the substrate with an aqueous palladium-tin colloid in an acidic medium. dupont.com This deposits a thin catalytic layer, enabling the subsequent electroless deposition of metals like copper or nickel. matthey.comimapsource.org

The catalyst is typically prepared by mixing acidic solutions of palladium chloride and stannous chloride. google.com The stability and activity of these colloidal catalysts are critical for performance. imapsource.org Research has focused on improving these catalysts by, for example, incorporating stannous salts of organic carboxylic acids to enhance activity and resist decomposition. google.com Other efforts have aimed to reduce or eliminate halide ions from the catalyst solution, as they can form volatile and noxious halo acids. google.com The versatility and cost-effectiveness of tin-palladium systems have solidified their importance in this industrial application. matthey.com

Catalytic Reduction of Nitrates

Bimetallic palladium-tin catalysts are effective in the catalytic reduction of nitrates, a significant environmental pollutant in ground and surface water. researchgate.net This process typically uses a reducing agent like hydrogen to convert harmful nitrates (NO₃⁻) into harmless nitrogen gas (N₂). ufba.brresearchgate.net Bimetallic systems are necessary because while palladium is effective at reducing intermediate nitrite (B80452) species, a promoter metal like tin is required for the initial reduction of nitrate (B79036). ufba.br

Catalysts supported on various materials, including alumina, polymers, and anion exchange resins, have been studied. researchgate.netufba.brua.es The use of an acidic polymer support, for instance, can enhance selectivity towards N₂ formation without needing external pH control. ufba.br Similarly, supporting Pd-Sn catalysts on an anion exchange resin allows for the retention of nitrate ions at the resin's exchange sites, followed by their reduction over the metal sites. researchgate.net Research has shown that Pd-Sn catalysts can achieve high nitrate conversion rates, with selectivity towards N₂ being a key performance indicator. researchgate.netresearchgate.net Compared to other bimetallic systems like palladium-copper (Pd-Cu), Pd-Sn catalysts can offer comparable or even superior performance in nitrate reduction. researchgate.netua.es

Table 3: Performance of Pd-Sn Catalysts in Nitrate Reduction
Catalyst SystemSupportKey Performance MetricReference
5%Pd-2.6%SnSulfonated poly(styrene–divinylbenzene)Most active and selective catalyst prepared by successive impregnation. ufba.br
Pd 2% - Sn 0.5%Anion exchange resin97% conversion with 66% selectivity to N₂. researchgate.net
Pd–SnPolypyrrole (PPy)Improved selectivity toward nitrogen formation and avoids intermediate nitrite. researchgate.net
Pd/SnO₂Tin OxideEffective for catalytic hydrogenation of nitrate. ua.es

Heterogeneous Catalysis with Supported Palladium-Tin Species

In heterogeneous catalysis, the performance of palladium-tin systems is critically dependent on the support material. The support is not merely an inert carrier but actively participates in the catalytic cycle by influencing the dispersion, stability, and electronic properties of the active metal species. acs.orgthe-innovation.org

The choice of support material dictates the physical and chemical properties of the final catalyst, thereby controlling its activity and selectivity in various reactions. researchgate.netmdpi.com

Alumina (Al₂O₃): Alumina is a widely used support due to its high surface area, excellent thermal stability, and mechanical resistance. samaterials.com For Pd-Sn catalysts, alumina can enhance metal dispersion. researchgate.net In the hydrogenation of nitrate in groundwater, a Sn₀.₅Pd/Al₂O₃ catalyst showed superior activity and selectivity to gaseous products compared to a copper-based equivalent, a performance attributed to its strong affinity for nitrate and lower affinity for interfering anions like chloride. rsc.org However, for other reactions like propane (B168953) dehydrogenation, Pd/Al₂O₃ catalysts can suffer from deactivation due to coking, though the addition of tin improves stability and selectivity. produccioncientificaluz.org In CO oxidation, combining tin oxide with an alumina support (SnO₂/Al₂O₃) leverages the high surface area of alumina and the active oxygen species from SnO₂, enhancing catalytic activity. mdpi.com

Carbon: Activated carbon is another common support, valued for its high surface area, porosity, and chemical inertness. samaterials.com Carbon-supported Pd-Sn catalysts have demonstrated enhanced performance in various reactions. In the electrooxidation of ethanol, Pd-Sn alloy catalysts on a carbon support showed higher current densities than commercial Pd/C catalysts. researchgate.net For the hydrodechlorination of 4-chlorophenol, the addition of tin to a Pd/carbon catalyst improved the dispersion of palladium particles and enhanced catalytic activity, particularly at Sn/Pd molar ratios below 1:1. rsc.org

Zeolites: Zeolites are crystalline aluminosilicates with a highly ordered porous structure. samaterials.com Their well-defined pores and channels can induce shape selectivity, controlling which molecules can access the active sites. rsc.orgresearchgate.net Encapsulating metal nanoparticles within zeolite voids can lead to highly selective catalysts by discriminating between reactants based on their size. rsc.orgresearchgate.net For palladium catalysts, zeolites can be used to selectively hydrogenate smaller molecules over larger ones. rsc.org While specific studies on Pd-Sn systems supported on zeolites are less common, the principles of confinement and shape selectivity are applicable, suggesting that zeolitic supports could be used to direct the selectivity of Pd-Sn catalyzed reactions. mdpi.commdpi.com

Metal Oxides: Various metal oxides are used as supports, with reducible oxides like tin oxide (SnO₂), titanium dioxide (TiO₂), and ceria (CeO₂) often showing strong metal-support interactions (SMSI). researchgate.netmdpi.com SnO₂ itself can act as both a support and a promoter. mdpi.comresearchgate.net Pd/SnO₂ catalysts have been shown to be highly selective in the direct synthesis of hydrogen peroxide, where a tin oxide surface layer encapsulates palladium particles, switching off side reactions. nih.govosti.gov The combination of Pd with SnO₂ prepared via a sol-gel method was found to be effective for the synthesis of glycerol (B35011) carbonate. ajouronline.com The strong interaction between palladium and the tin oxide support is considered a crucial requirement for activity in reactions like water denitration. researchgate.net

Conducting Polymers: Conducting polymers such as polypyrrole and polyaniline have been used as supports for Pd-Sn catalysts. researchgate.net These materials possess ion-exchange properties and can improve catalyst selectivity. In the reduction of nitrate, Pd-Sn catalysts supported on polypyrrole showed improved selectivity toward nitrogen gas and prevented the formation of intermediate nitrite, outperforming catalysts on traditional supports. researchgate.net The polymer support's ability to anchor metal precursors can lead to high dispersion of the active metal phase. ua.es

SupportCatalyst SystemReactionRole of Support / Key FindingsSource(s)
Alumina (Al₂O₃) Sn₀.₅Pd/Al₂O₃Nitrate HydrogenationProvides high surface area; catalyst shows high activity and selectivity due to strong affinity for NO₃⁻ and low affinity for Cl⁻. researchgate.netrsc.org
Carbon Pd-Sn/CHydrodechlorinationImproves dispersion of Pd particles, leading to enhanced catalytic activity. rsc.org
Carbon Pd-Sn/CEthanol OxidationActs as a conductive support for Pd-Sn alloys, resulting in enhanced current densities compared to Pd/C. researchgate.net
Zeolite Pd@Silicalite-1Furfural HydrogenationMicropores provide shape selectivity, dramatically increasing selectivity to the desired product (furan) by controlling reactant/product diffusion. researchgate.net
Metal Oxide (SnO₂) Pd/SnO₂H₂O₂ Direct SynthesisA tin oxide surface layer encapsulates Pd particles, preventing sequential hydrogenation and decomposition, leading to >95% selectivity. nih.govosti.gov
Metal Oxide (TiO₂) Pd-Sn/TiO₂H₂O₂ Direct SynthesisThe introduction of Sn significantly improves Pd dispersion and enhances H₂O₂ selectivity. rsc.orgrsc.org
Conducting Polymer (Polypyrrole) Pd-Sn/PPyNitrate ReductionIon-exchange properties improve selectivity towards N₂ formation and avoid nitrite intermediates. researchgate.net

The long-term stability of a heterogeneous catalyst is crucial for industrial applications. A primary cause of deactivation is the aggregation or sintering of metal nanoparticles, which reduces the number of available active sites. mdpi.com Another deactivation pathway is the leaching of the active metal into the reaction medium. mdpi.com Supports play a vital role in stabilizing the active palladium species against these processes. nih.govacs.org

The key mechanism for stabilization is the strong metal-support interaction (SMSI) . researchgate.net This interaction can manifest in several ways:

Charge Transfer: Electronic interactions between the metal and the support can occur. For instance, in Ti-doped alumina supports, charge transfer enhances the metal-support interaction, which stabilizes PdO particles and optimizes the catalyst's redox properties. acs.org

Surface Anchoring: The surface of the support material can be functionalized with groups that chelate or anchor the palladium nanoparticles, preventing their movement and subsequent aggregation. mdpi.commdpi.com Polymers, with their tunable chemical structures and functional groups, provide a stabilizing environment that prevents metal nanoparticle aggregation and sintering. mdpi.com Similarly, nitrogen-rich carbon supports can coordinate with palladium, enhancing its dispersion and stability. mdpi.com

Encapsulation/Confinement: Porous materials like zeolites or specially engineered supports can physically encapsulate the metal nanoparticles. researchgate.netmdpi.com This confinement not only prevents sintering but also protects the active sites from poisoning. A specific example in the Pd-Sn system is the formation of a tin oxide overlayer that encapsulates small palladium particles. nih.govosti.gov This structure is highly effective in stabilizing the catalyst and preventing undesirable side reactions, thereby boosting selectivity for the direct synthesis of hydrogen peroxide. nih.govosti.gov

Alloy Formation and Promoter Effects: The presence of a second metal, like tin, can stabilize palladium. In Pd-Sn/C catalysts, the formation of Pd-Sn alloys is observed. researchgate.net Tin can also inhibit the sintering of PdO particles. the-innovation.org In Pd/SnO₂ catalysts, the strong chemical interaction between palladium species and the SnO₂ support leads to high dispersion and stability, even after high-temperature treatments. researchgate.net

Leaching tests are often performed to confirm the stability of supported catalysts. For zirconia-supported palladium nanoparticles stabilized by tungstophosphoric acid, hot filtration tests confirmed that no palladium leached into the reaction mixture, demonstrating the effectiveness of the stabilization strategy. rsc.org Similarly, for covalent organic framework-supported palladium catalysts, the rigid framework and strong ligand chelation prevent palladium leaching and the formation of inactive Pd(0) species. acs.org

Future Research Directions and Challenges

Development of Novel Synthetic Routes for Tunable Oxotin;Palladium Structures

A primary challenge lies in the precise control over the synthesis of this compound structures to dictate their catalytic properties. Future research will focus on developing more sophisticated and reproducible synthetic methods that allow for the fine-tuning of particle size, morphology, composition, and the nature of the palladium-tin oxide interface.

Current synthetic strategies include methods like sol-gel synthesis, impregnation, chemical precipitation, and electrodeposition. ajouronline.comresearchgate.netmdpi.commdpi.com For instance, the sol-gel technique has been used to prepare PdSnO₂ by mixing precursors like Palladium Chloride (PdCl₂) and Tin Chloride Pentahydrate (SnCl₄·5H₂O) in ethanol (B145695), followed by calcination. ajouronline.com Another approach involves the immobilization of palladium nanoparticles onto fluorine-doped tin oxide (FTO) via a simple impregnation method. researchgate.net

Future efforts will likely explore advanced techniques such as atomic layer deposition (ALD), microwave-assisted synthesis, and single-step aerosol-based fabrication to create well-defined nanostructures. aip.org For example, aerosol routes offer excellent control over nanoparticle size and concentration, leading to contaminant-free samples with high porosity and long-term thermal stability. aip.orgresearchgate.net The goal is to move beyond simple mixtures to rationally designed architectures, such as core-shell nanoparticles (e.g., PdSn/SnOₓ), where the shell composition and thickness can be precisely controlled to optimize catalytic activity and stability. rsc.orgrsc.org

Table 1: Comparison of Synthetic Methods for this compound Materials

Synthesis Method Precursors Typical Resulting Structure Advantages Challenges
Sol-Gel PdCl₂, SnCl₄·5H₂O Nanocrystalline mixed oxides Good homogeneity, high surface area Requires careful control of hydrolysis and condensation rates
Impregnation PdCl₂, SnO₂ or FTO support Supported Pd nanoparticles Simple, scalable Potential for non-uniform particle size and distribution
Chemical Precipitation Stannous chloride, Palladium salt Nanoparticles Low cost, simple equipment Control over particle size and agglomeration can be difficult
Electrodeposition Plating solutions with Pd and Sn ions Thin films, dendritic structures Precise control over film thickness and morphology Substrate-dependent, can be complex to scale up

| Aerosol Synthesis | Volatile precursors | Monodispersed mixed nanoparticles | High purity, excellent control over size and composition | Requires specialized equipment |

In-Depth Mechanistic Understanding of Palladium-Tin Reactivity through Advanced Spectroscopy and Computation

While the synergistic effect between palladium and tin oxide is widely acknowledged, a deeper mechanistic understanding of their interaction is crucial for rational catalyst design. The promotional effect of tin can be attributed to several factors, including the formation of Pd-Sn alloys, electronic modifications of Pd by Sn, and a bifunctional mechanism where SnOₓ provides reactive species (like hydroxyl groups) to the reaction occurring on the Pd surface. rsc.orgresearchgate.netresearchgate.net

Advanced in-situ and operando spectroscopic techniques are essential to probe the catalyst's state under actual reaction conditions. Techniques like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) have been used to characterize the oxidation states and local coordination environment of both palladium and tin. researchgate.netkuleuven.be For example, XPS studies on CO sensors revealed the "Mars-van Krevelen" mechanism, where interfacial PdO is continuously consumed and reformed during the sensing process. researchgate.netaip.org

Computational studies, particularly Density Functional Theory (DFT), are becoming indispensable for elucidating reaction pathways at the atomic level. rsc.orgresearchgate.net DFT calculations have shown that Pd-Sn alloy structures can lower the reaction energies for ethanol dehydrogenation and that the d-p orbital coupling in PdSn alloys weakens the adsorption of poisoning species like *CO, enhancing catalyst activity and stability. rsc.orgrsc.orgresearchgate.net Future research will require a tighter integration of these advanced experimental and computational methods to build comprehensive models of palladium-tin reactivity. rsc.orgnih.govmagtech.com.cnacs.org

Exploration of New Catalytic Transformations with this compound Systems

This compound catalysts have demonstrated high efficacy in a range of reactions, including C-C coupling (Suzuki), reduction of nitroaromatics, and electrocatalytic oxidations. researchgate.netcatalysis.blog A significant area of success has been the direct synthesis of hydrogen peroxide (H₂O₂) from H₂ and O₂, where the addition of tin to palladium catalysts can suppress unwanted side reactions, leading to selectivities greater than 95%. scispace.comosti.gov This effect is attributed to the formation of a tin oxide surface layer that selectively encapsulates smaller Pd particles. scispace.comosti.gov

Future research should aim to expand the catalytic repertoire of these materials. Given their unique electronic and bifunctional properties, this compound systems could be explored for other challenging transformations, such as:

Selective hydrogenation of complex functional groups.

Aerobic oxidation of a wider range of alcohols and hydrocarbons. aip.org

Denitration of water, where strong metal-support interactions in Pd-SnO₂ have shown promise. bioline.org.br

Carbon dioxide reduction, building on the known capabilities of Pd-based catalysts. researchgate.net The development of novel transformations will be a key driver for demonstrating the broad applicability of these versatile catalytic systems. ims.ac.jprsc.org

Design of Highly Stable and Reusable this compound Catalysts and Materials

Catalyst stability and reusability are paramount for practical and industrial applications. Leaching of the active metal and deactivation through sintering or poisoning are significant challenges. Research has shown that Pd/FTO catalysts can be recycled for multiple runs in Suzuki coupling and 4-nitrophenol (B140041) reduction without a significant loss of activity. researchgate.net Similarly, some Pd-Sn catalysts for H₂O₂ synthesis show good stability. scispace.com

Future strategies to enhance stability will focus on:

Strong Metal-Support Interactions (SMSI): Creating robust interfaces between Pd and the SnOₓ support to prevent metal leaching and agglomeration. High-temperature treatments can force the diffusion of palladium ions into the tin oxide matrix, leading to very stable and well-distributed active sites. bioline.org.br

Encapsulation: Designing core-shell structures (e.g., Pd@SnOₓ) or embedding nanoparticles within a protective matrix (like a zeolite) can physically prevent the active sites from deactivating. rsc.org

Alloy Formation: The formation of stable Pd-Sn intermetallic compounds can improve resistance to poisoning and oxidation compared to monometallic Pd. researchgate.net Developing efficient recycling processes for spent catalysts is also a critical area of research to ensure the economic and environmental sustainability of using these precious metal-based materials. google.comheraeus-precious-metals.cominnovations-report.com

Integration of this compound into Multifunctional Materials for Emerging Technologies

The unique properties of this compound composites make them highly suitable for integration into advanced functional materials and devices. A prominent application is in the field of chemical sensors for detecting gases like hydrogen (H₂), carbon monoxide (CO), and ethylene (B1197577) (C₂H₄). aip.orgmdpi.comresearchgate.netrhhz.net

In these sensors, SnO₂ acts as a semiconductor whose conductivity changes upon gas adsorption, while Pd nanoparticles serve as a catalyst to enhance sensitivity and selectivity. mdpi.com For example, Pd-loaded SnO₂ sensors can detect CO at parts-per-billion (ppb) levels and can discriminate between CO and interfering gases like ethanol. researchgate.netaip.org The mechanism often involves Pd facilitating the dissociation of gas molecules or a "spillover" effect, enhancing the reaction on the SnO₂ surface. mdpi.com

Another key area is in energy conversion, particularly as electrocatalysts in direct ethanol fuel cells (DEFCs). mdpi.comrsc.orgresearchgate.net PdSn/SnOₓ core/shell nanoparticles have shown significantly higher activity and stability for the ethanol oxidation reaction (EOR) compared to commercial Pd catalysts. rsc.orgrsc.org The synergy between the PdSn alloy core and the SnOₓ shell facilitates the removal of poisoning intermediates, boosting performance. rsc.orgrsc.org

Future research will explore the integration of these materials into:

Smart Windows: Combining the gas sensing properties with transparent conductive oxides. rsc.org

Membrane Reactors: Integrating the catalyst directly into a membrane for combined reaction and separation.

Lab-on-a-Chip Devices: Miniaturized sensors for portable environmental monitoring or medical diagnostics. researchgate.net The successful integration of this compound into these technologies will depend on the ability to fabricate them on various substrates with high precision and reproducibility.

Table 2: List of Chemical Compounds Mentioned

Compound Name Chemical Formula
Palladium Pd
Tin Oxide SnO₂, SnOₓ
Palladium Chloride PdCl₂
Tin Chloride Pentahydrate SnCl₄·5H₂O
Ethanol C₂H₅OH
Fluorine-doped Tin Oxide FTO
Hydrogen Peroxide H₂O₂
Carbon Monoxide CO
Hydrogen H₂
Oxygen O₂
4-nitrophenol C₆H₅NO₃
Ethylene C₂H₄
Stannous Chloride SnCl₂
Indole C₈H₇N
Styrene C₈H₈

Q & A

Q. How can researchers leverage existing literature to identify gaps in oxotin-palladium research?

  • Methodological Answer : Conduct systematic reviews using Web of Science or Scopus with keywords (e.g., "oxotin palladium catalysis"). Filter for review articles to map trends. Use citation tracking to identify understudied areas (e.g., enantioselective transformations) .

Q. What collaborative frameworks enhance interdisciplinary studies on oxotin-palladium complexes?

  • Methodological Answer : Establish shared protocols for data collection (e.g., electronic lab notebooks) and use platforms like GitHub for code sharing. Define roles using SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound). Publish preprints to accelerate peer feedback .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.